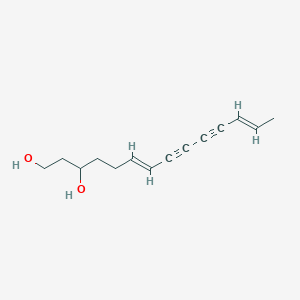

(6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol is a naturally occurring compound known for its antibacterial properties. It can be isolated from the roots of Atractylodes japonica and has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 4 to 32 μg/mL .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol typically involves the use of alkyne and diene precursors. The compound can be synthesized through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. The reaction conditions generally include the use of a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere .

Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in Atractylodes japonica. large-scale synthesis can be achieved through optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced using hydrogenation reactions with catalysts such as palladium on carbon to yield saturated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as halides in the presence of a base.

Major Products:

Oxidation: Oxidized derivatives such as carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Properties

(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol has demonstrated effective antibacterial activity against various pathogens. Its Minimum Inhibitory Concentration (MIC) values range from 4 to 32 µg/mL against MRSA, indicating its potential as a therapeutic agent in treating bacterial infections . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting vital metabolic processes.

Isolation and Characterization

The compound can be isolated through various extraction and purification techniques from Atractylodes japonica. High-performance liquid chromatography (HPLC) is commonly employed to ensure the purity and concentration of the active components in extracts .

Chemical Applications

Click Chemistry

One of the prominent applications of this compound is its role as a reagent in click chemistry. The compound contains alkyne groups that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc), facilitating the synthesis of complex molecular structures . This property is particularly valuable in drug development and materials science for creating bioconjugates and polymers.

Case Studies

Case Study 1: Antimicrobial Research

In a study conducted by Seung-Il Jeong et al., the antibacterial activity of phytochemicals isolated from Atractylodes japonica, including this compound, was evaluated. The research highlighted the compound's effectiveness against MRSA and suggested its potential use in developing new antibiotics .

Case Study 2: Anti-inflammatory Properties

Research has also indicated that extracts containing this compound exhibit anti-inflammatory effects. In vitro studies demonstrated that it could inhibit cytokine production in human bronchial epithelial cells stimulated by capsaicin . This suggests potential applications in treating inflammatory diseases.

Summary Table of Applications

Mechanism of Action

The antibacterial activity of (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol is primarily due to its ability to disrupt bacterial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and ultimately leading to cell lysis. Additionally, it can inhibit key enzymes involved in bacterial cell wall synthesis, further contributing to its antibacterial effects .

Comparison with Similar Compounds

(4E,6E,12E)-Tetradecatriene-8,10-diyne-1,3-diyl Diacetate: Another compound with similar antibacterial properties.

(6E,12E)-6,12-Tetradecadiene-8,10-diyne-1,3-diol: A closely related compound with similar chemical structure and properties.

Uniqueness: (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol stands out due to its high potency against MRSA and its versatility in chemical reactions, particularly in click chemistry. Its natural occurrence in Atractylodes japonica also makes it a valuable compound for natural product research .

Biological Activity

(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol, a polyacetylene compound, has garnered attention due to its diverse biological activities. This article synthesizes current research findings on its biological properties, focusing on its enzymatic inhibition, antioxidant effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H22O with a molecular weight of 302.4 g/mol . The compound features a unique structure characterized by multiple double and triple bonds, contributing to its reactivity and biological activity.

Enzymatic Inhibition

Recent studies have investigated the inhibitory effects of this compound on various enzymes linked to neuroinflammatory disorders.

- Cyclooxygenase-2 (COX-2) : This enzyme is pivotal in inflammatory processes. The compound demonstrated weak to moderate inhibition against COX-2 in vitro .

- 5-Lipoxygenase (5-LOX) : Another key player in inflammation, this compound exhibited dual inhibition against 5-LOX with an IC50 value indicating moderate activity .

- Butyrylcholinesterase (BchE) : The compound also showed inhibitory potential against BchE, which is involved in neurodegenerative diseases. However, specific IC50 values were not detailed in the available literature .

Antioxidant Activity

The antioxidant properties of this compound have been explored through various assays:

- DPPH Radical Scavenging Activity : This assay measures the ability of a compound to neutralize free radicals. The compound demonstrated significant scavenging activity, indicating its potential as an antioxidant agent .

- Cell Viability Assays : In vitro studies assessing cytotoxicity revealed that at lower concentrations, the compound did not adversely affect cell viability while still exerting antioxidant effects .

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

- Neuroprotection : Due to its inhibitory effects on neuroinflammatory enzymes such as COX-2 and BchE, it may be beneficial in treating neurodegenerative conditions like Alzheimer's disease.

- Anti-inflammatory Effects : Its ability to inhibit key inflammatory pathways suggests potential use in inflammatory diseases.

- Antioxidant Defense : The compound's radical scavenging capabilities position it as a candidate for preventing oxidative stress-related diseases.

Table 1: Summary of Biological Activities

Properties

Molecular Formula |

C14H18O2 |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

(6E,12E)-tetradeca-6,12-dien-8,10-diyne-1,3-diol |

InChI |

InChI=1S/C14H18O2/c1-2-3-4-5-6-7-8-9-10-11-14(16)12-13-15/h2-3,8-9,14-16H,10-13H2,1H3/b3-2+,9-8+ |

InChI Key |

XWNRAKHEEHWEDC-VHYPUYLQSA-N |

Isomeric SMILES |

C/C=C/C#CC#C/C=C/CCC(CCO)O |

Canonical SMILES |

CC=CC#CC#CC=CCCC(CCO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.